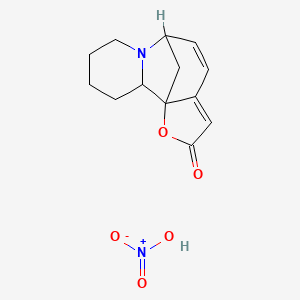![molecular formula C23H29NO8 B12317268 3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,4,5-trihidroxi-6-[3-metil-4-[3-(metilamino)-1-fenilpropoxi]fenoxi]oxano-2-carboxílico es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos hidroxilo, un grupo ácido carboxílico y una parte fenilpropoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3,4,5-trihidroxi-6-[3-metil-4-[3-(metilamino)-1-fenilpropoxi]fenoxi]oxano-2-carboxílico implica múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, así como la formación de enlaces clave a través de reacciones como la esterificación y la eterificación. La ruta sintética específica y las condiciones de reacción pueden variar dependiendo del rendimiento y la pureza deseados del producto final.
Métodos de producción industrial
La producción industrial de este compuesto típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto puede incluir el uso de reactores de flujo continuo, el cribado de alto rendimiento de catalizadores y técnicas de purificación avanzadas para asegurar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3,4,5-trihidroxi-6-[3-metil-4-[3-(metilamino)-1-fenilpropoxi]fenoxi]oxano-2-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden ser oxidados para formar cetonas o aldehídos.
Reducción: El grupo ácido carboxílico puede ser reducido a un alcohol.
Sustitución: La parte fenilpropoxi puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes específicos y catalizadores para facilitar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo ácido carboxílico puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 3,4,5-trihidroxi-6-[3-metil-4-[3-(metilamino)-1-fenilpropoxi]fenoxi]oxano-2-carboxílico tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus efectos potenciales en los sistemas biológicos, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor para la síntesis de productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3,4,5-trihidroxi-6-[3-metil-4-[3-(metilamino)-1-fenilpropoxi]fenoxi]oxano-2-carboxílico implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías específicas involucradas pueden variar dependiendo de la aplicación y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3,4,5-trihidroxi-6-[4-(4-metil-3-oxopentil)fenoxi]oxano-2-carboxílico
- Ácido 3,4,5-trihidroxi-6-[3-(4-hidroxi-3-metoxifenil)propanoyl]oxi]oxano-2-carboxílico
- Ácido 3,4,5-trihidroxi-6-(2-metil-3-fenilpropoxi)oxano-2-carboxílico
Singularidad
La singularidad del ácido 3,4,5-trihidroxi-6-[3-metil-4-[3-(metilamino)-1-fenilpropoxi]fenoxi]oxano-2-carboxílico radica en sus características estructurales específicas, como la presencia de múltiples grupos hidroxilo y la parte fenilpropoxi.
Propiedades
Fórmula molecular |
C23H29NO8 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29) |
Clave InChI |
DJWNPJFKTPNTAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


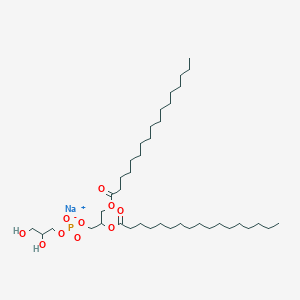

![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)
![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)

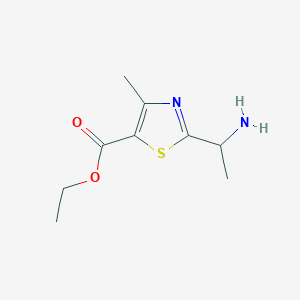
phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
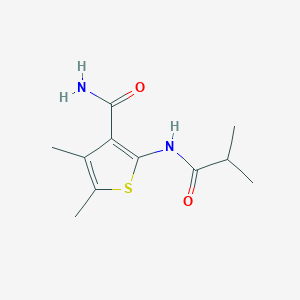
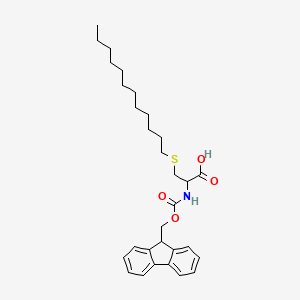
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
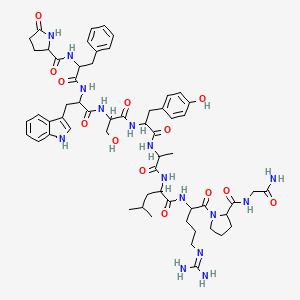
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
